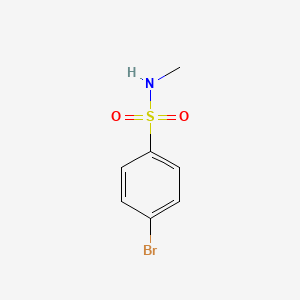

Benzenesulfonamide, p-bromo-N-methyl-

Description

The exact mass of the compound Benzenesulfonamide, p-bromo-N-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonamide, p-bromo-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, p-bromo-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHMEHGOFNLRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220566 | |

| Record name | Benzenesulfonamide, p-bromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-12-8 | |

| Record name | 4-Bromo-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=703-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, p-bromo-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 703-12-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-bromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-methylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUG23BX2CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Bromo-N-methylbenzenesulfonamide

This guide provides a comprehensive overview of the synthesis of p-bromo-N-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and organic synthesis.[1] The content herein is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

p-Bromo-N-methylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group, a bromine atom, and a methyl group attached to a benzene ring.[1] The presence of the sulfonamide moiety often imparts solubility in polar solvents and can act as a pharmacophore.[1] The bromine substituent at the para position influences the molecule's lipophilicity and provides a reactive site for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.[1]

Synthetic Pathway

The primary and most direct synthesis of p-bromo-N-methylbenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine. This nucleophilic substitution reaction at the sulfonyl group is a common method for the preparation of sulfonamides.

A detailed experimental workflow for this synthesis is depicted in the following diagram:

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of p-bromo-N-methylbenzenesulfonamide.[2]

Materials:

-

Methylamine hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

4-Bromobenzenesulfonyl chloride

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of methylamine hydrochloride (0.13 g, 1.97 mmol) in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA, 0.52 mL, 2.95 mmol) and 4-bromobenzenesulfonyl chloride (0.25 g, 0.98 mmol).[2]

-

Continuously stir the reaction mixture for 16 hours at room temperature.[2]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]

-

Upon completion of the reaction, quench the reaction mixture with deionized water.[2]

-

Extract the aqueous layer with dichloromethane (DCM).[2]

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

The resulting product is N-methyl-4-bromobenzenesulfonamide.[2]

Quantitative Data

The following table summarizes the quantitative data from the synthesis.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Yield (%) |

| Methylamine hydrochloride | CH6ClN | 67.52 | 0.13 g | 1.97 | - |

| N,N-Diisopropylethylamine | C8H19N | 129.24 | 0.52 mL | 2.95 | - |

| 4-Bromobenzenesulfonyl chloride | C6H4BrClO2S | 255.52 | 0.25 g | 0.98 | - |

| p-Bromo-N-methylbenzenesulfonamide | C7H8BrNO2S | 250.12 | 0.220 g | 0.88 | 89.74 |

Characterization Data:

-

Appearance: Yellow semi-solid[2]

-

Mass Spectrometry (MS): [M-1]⁻ m/z 248.0[2]

-

Melting Point: 70-72 °C

-

Boiling Point: 330.3±44.0 °C at 760 mmHg

Safety Information

It is crucial to handle all chemicals with appropriate safety precautions. 4-Bromobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[3] Wear protective gloves, clothing, and eye/face protection.[3] The synthesized product, p-bromo-N-methylbenzenesulfonamide, is harmful if swallowed. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

An In-depth Technical Guide to the Chemical Properties of Benzenesulfonamide, p-bromo-N-methyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamide, p-bromo-N-methyl-, also known as 4-bromo-N-methylbenzenesulfonamide, is a synthetic organic compound belonging to the sulfonamide class. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting activities including antimicrobial, diuretic, and anticancer effects. The presence of a bromine atom at the para position of the benzene ring and an N-methyl group on the sulfonamide nitrogen significantly influences the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its biological activity. This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of Benzenesulfonamide, p-bromo-N-methyl- are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| CAS Number | 703-12-8 | [1][2][3] |

| Molecular Formula | C₇H₈BrNO₂S | [1][3] |

| Molecular Weight | 250.12 g/mol | [2] |

| Appearance | White to light-yellow powder or crystals | [3] |

| Melting Point | 70-72 °C | [2] |

| Boiling Point | 330.3 ± 44.0 °C at 760 mmHg | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Room temperature | [2] |

Synthesis

A common and effective method for the synthesis of Benzenesulfonamide, p-bromo-N-methyl- involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine. This nucleophilic substitution reaction is a standard procedure for the formation of N-substituted sulfonamides.

Experimental Protocol: Synthesis of 4-bromo-N-methylbenzenesulfonamide

This protocol is adapted from established methods for sulfonamide synthesis.

Materials:

-

4-bromobenzenesulfonyl chloride

-

Methylamine hydrochloride

-

N,N-Diisopropylethylamine (DIPEA) or another suitable base (e.g., triethylamine, pyridine)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

In a round-bottom flask, dissolve methylamine hydrochloride in dichloromethane (DCM).

-

To the stirred solution, add N,N-Diisopropylethylamine (DIPEA).

-

Slowly add 4-bromobenzenesulfonyl chloride to the reaction mixture at room temperature.

-

Allow the reaction to stir for several hours (e.g., 16 hours) at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to obtain pure 4-bromo-N-methylbenzenesulfonamide.

Synthesis Workflow Diagram

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl protons, and the N-H proton (if not exchanged with deuterium). The aromatic protons will likely appear as a set of doublets in the range of 7.5-8.0 ppm, characteristic of a p-substituted benzene ring. The N-methyl protons would present as a singlet or a doublet (if coupled to the N-H proton) around 2.5-3.0 ppm. The N-H proton, if observable, would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the N-methyl carbon. The aromatic carbons will resonate in the region of 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The N-methyl carbon is expected to appear in the aliphatic region, typically around 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a sulfonamide is characterized by strong absorption bands corresponding to the sulfonyl group. Key expected vibrational frequencies include:

-

N-H Stretch: A band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

S=O Asymmetric Stretch: A strong band in the range of 1310-1350 cm⁻¹.

-

S=O Symmetric Stretch: A strong band in the range of 1140-1180 cm⁻¹.

-

S-N Stretch: A band around 900-950 cm⁻¹.

-

C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometric analysis, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 250.12 u. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any fragments containing the bromine atom, resulting in M⁺ and M+2 peaks of nearly equal intensity. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the loss of SO₂.

Potential Biological Activity

While specific biological activities for Benzenesulfonamide, p-bromo-N-methyl- are not extensively documented in publicly available literature, the broader class of sulfonamides is well-known for its diverse pharmacological effects.

Enzyme Inhibition

Sulfonamides are classic inhibitors of various enzymes. The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. Furthermore, many sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases, which are involved in various physiological processes, and acetylcholinesterase, a key enzyme in the nervous system.[4][5] The structural features of p-bromo-N-methyl-benzenesulfonamide make it a candidate for investigation as an inhibitor of these or other enzymes.

Antimicrobial Activity

Given the established antibacterial properties of the sulfonamide scaffold, it is plausible that p-bromo-N-methyl-benzenesulfonamide may exhibit antimicrobial activity.[6] Further studies would be required to determine its spectrum of activity and potency against various microbial strains.

Safety Information

Benzenesulfonamide, p-bromo-N-methyl- is classified as harmful if swallowed (H302).[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

Benzenesulfonamide, p-bromo-N-methyl- is a versatile synthetic compound with potential applications in organic synthesis and medicinal chemistry. Its well-defined chemical and physical properties, along with a straightforward synthetic route, make it an accessible building block for the development of novel molecules. While its specific biological activities remain to be fully elucidated, its structural relationship to a broad class of pharmacologically active sulfonamides suggests that it may possess interesting enzyme inhibitory or antimicrobial properties, warranting further investigation by researchers in the field of drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. 4-Bromo-N-methylbenzenesulfonamide | 703-12-8 [sigmaaldrich.com]

- 3. CAS 703-12-8: 4-Bromo-N-methylbenzenesulfonamide [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. 4-Bromo-3-methylbenzenesulfonamide | 879487-75-9 | Benchchem [benchchem.com]

An In-Depth Technical Guide to p-Bromo-N-methylbenzenesulfonamide (CAS: 703-12-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-bromo-N-methylbenzenesulfonamide (CAS: 703-12-8), a halogenated aromatic sulfonamide with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis, and spectroscopic data. Furthermore, based on the well-established biological activities of structurally related sulfonamides, this guide explores its potential as an inhibitor of carbonic anhydrases and cholinesterases, providing detailed experimental protocols for in vitro evaluation. This whitepaper aims to serve as a foundational resource for researchers investigating this compound and its derivatives for applications in drug discovery and development.

Chemical and Physical Properties

p-Bromo-N-methylbenzenesulfonamide is an organic compound characterized by a benzene ring substituted with a bromine atom and an N-methylsulfonamide group at the para position.[1] This substitution pattern influences the molecule's reactivity, lipophilicity, and potential for biological interactions.[1]

Table 1: Physicochemical Properties of p-Bromo-N-methylbenzenesulfonamide

| Property | Value | Reference(s) |

| CAS Number | 703-12-8 | [1] |

| Molecular Formula | C₇H₈BrNO₂S | [1] |

| Molecular Weight | 250.11 g/mol | [1] |

| Appearance | White to light-yellow powder or crystals | [1] |

| Melting Point | 70-72 °C | [2] |

| Boiling Point | 330.3 ± 44.0 °C at 760 mmHg | [2] |

| InChI | InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | [1] |

| SMILES | CN(S(=O)=O)c1ccc(Br)cc1 | [1] |

Synthesis

The synthesis of p-bromo-N-methylbenzenesulfonamide is typically achieved through a two-step process starting from bromobenzene. The initial step involves the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride. This intermediate is then reacted with methylamine to produce the final product.

Experimental Protocol: Synthesis of p-Bromo-N-methylbenzenesulfonamide

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

-

In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, place chlorosulfonic acid (2.5 equivalents).

-

Cool the flask in a water bath to approximately 12–15°C.[3]

-

Gradually add bromobenzene (1 equivalent) to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.[3]

-

After the addition is complete, heat the reaction mixture to 60°C for two hours.[3]

-

Carefully pour the cooled reaction mixture into crushed ice with stirring in a well-ventilated fume hood.

-

Collect the precipitated crude 4-bromobenzenesulfonyl chloride by suction filtration and wash it with cold water.[3]

Step 2: Synthesis of p-Bromo-N-methylbenzenesulfonamide

-

Dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane.

-

In a separate flask, dissolve methylamine hydrochloride (2 equivalents) in dichloromethane and add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3 equivalents).

-

Slowly add the 4-bromobenzenesulfonyl chloride solution to the methylamine solution with stirring at room temperature.

-

Continue stirring the reaction mixture for 16 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with deionized water and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield p-bromo-N-methylbenzenesulfonamide.

Synthesis Workflow Diagram

Spectroscopic Data

The structural elucidation of p-bromo-N-methylbenzenesulfonamide is confirmed through various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for p-Bromo-N-methylbenzenesulfonamide

| Technique | Data | Interpretation |

| ¹H NMR (CDCl₃) | δ ~7.7 (d, 2H), δ ~7.6 (d, 2H), δ ~4.8 (q, 1H, NH), δ ~2.7 (d, 3H, CH₃) | Aromatic protons appear as two doublets due to para-substitution. The N-H proton shows a quartet due to coupling with the methyl protons, and the methyl protons appear as a doublet. |

| ¹³C NMR (CDCl₃) | δ ~139, δ ~132, δ ~129, δ ~127, δ ~30 | Four signals in the aromatic region corresponding to the four distinct carbon environments in the benzene ring. One signal in the aliphatic region for the methyl carbon. |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1340 & ~1160 (asymmetric and symmetric SO₂ stretch), ~900 (S-N stretch), ~550 (C-Br stretch) | Characteristic peaks for the sulfonamide and bromophenyl functional groups. |

| Mass Spec. (EI) | m/z 251/249 (M⁺), 220/218, 157/155, 76 | Molecular ion peak showing the characteristic isotopic pattern of bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). Key fragments correspond to the loss of CH₃NH, SO₂, and the bromophenyl cation. |

Potential Biological Activity and Experimental Protocols

While specific biological data for p-bromo-N-methylbenzenesulfonamide is not extensively documented, the sulfonamide moiety is a well-known pharmacophore present in a wide range of therapeutic agents. Based on the activities of structurally related compounds, this molecule is a putative inhibitor of carbonic anhydrases and cholinesterases.

Potential as a Carbonic Anhydrase Inhibitor

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition is a therapeutic strategy for various conditions, including glaucoma and epilepsy. Many sulfonamides are potent CA inhibitors.

This protocol is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.

-

Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh).

-

Inhibitor Stock Solution: 10 mM of p-bromo-N-methylbenzenesulfonamide in DMSO. Prepare serial dilutions.

-

-

Assay Procedure (96-well plate):

-

Add 158 µL of Assay Buffer to each well.

-

Add 2 µL of the inhibitor solution (or DMSO for control).

-

Add 20 µL of a working solution of CA enzyme.

-

Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the Substrate Solution.

-

Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of absorbance vs. time).

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC₅₀ value by plotting percentage inhibition against the logarithm of the inhibitor concentration.

-

Potential as a Cholinesterase Inhibitor

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease. Some N-substituted sulfonamides have shown inhibitory activity against cholinesterases.

This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

DTNB Solution: 10 mM in phosphate buffer.

-

Acetylthiocholine Iodide (ATCI) Solution: 14 mM in deionized water (prepare fresh).

-

AChE Solution: From electric eel or human recombinant sources.

-

Inhibitor Stock Solution: 10 mM of p-bromo-N-methylbenzenesulfonamide in DMSO. Prepare serial dilutions.

-

-

Assay Procedure (96-well plate):

-

To each well, add 140 µL of Phosphate Buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the inhibitor solution (or DMSO for control).

-

Pre-incubate the plate for 10 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction.

-

Determine the percentage of inhibition and the IC₅₀ value as described for the carbonic anhydrase assay.

-

Mechanism of Action Diagrams

Safety and Handling

p-Bromo-N-methylbenzenesulfonamide should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

p-Bromo-N-methylbenzenesulfonamide is a versatile synthetic intermediate with potential for further exploration in medicinal chemistry. This technical guide has provided a comprehensive overview of its properties, synthesis, and spectroscopic characterization. The proposed potential for this compound to act as an inhibitor of carbonic anhydrase and acetylcholinesterase, supported by detailed in vitro assay protocols, offers a clear path for future research and development. The data and methodologies presented herein are intended to facilitate the investigation of p-bromo-N-methylbenzenesulfonamide and its analogs as novel therapeutic agents.

References

An In-depth Technical Guide to Benzenesulfonamide, p-bromo-N-methyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of Benzenesulfonamide, p-bromo-N-methyl- (also known as 4-bromo-N-methylbenzenesulfonamide). This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.

Molecular Structure and Identification

Benzenesulfonamide, p-bromo-N-methyl- is an organic compound featuring a benzene ring substituted with a bromine atom at the para position and a sulfonamide group to which a methyl group is attached.[1] This structure provides a foundation for diverse chemical modifications and has implications for its biological activity.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 703-12-8[2][3] |

| Molecular Formula | C₇H₈BrNO₂S[2][3] |

| Canonical SMILES | CNC(=O)(=O)c1ccc(Br)cc1 |

| InChI | InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3[1] |

| InChIKey | ZAHMEHGOFNLRQN-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound are crucial for its handling, formulation, and biological activity. The bromine substituent, for instance, enhances the lipophilicity of the molecule.[1]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 250.11 g/mol [2][3] |

| Appearance | White to light-yellow powder or crystals |

| Melting Point | 70-72 °C[4][5] |

| Boiling Point | 330.3 °C at 760 mmHg[4][5] |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Solubility | Soluble in polar solvents.[1] |

Synthesis

The synthesis of 4-bromo-N-methylbenzenesulfonamide is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with methylamine.

Experimental Protocol: Synthesis of 4-bromo-N-methylbenzenesulfonamide

Materials:

-

4-bromobenzenesulfonyl chloride

-

Methylamine hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of methylamine hydrochloride (1.97 mmol) in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA) (2.95 mmol) and 4-bromobenzenesulfonyl chloride (0.98 mmol).[6]

-

Stir the reaction mixture continuously for 16 hours at room temperature.[6]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).[6]

-

Upon completion, quench the reaction with deionized water.[6]

-

Extract the product with dichloromethane (DCM).[6]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[6]

-

Concentrate the solution under reduced pressure to yield the crude product.[6]

-

The crude product can be further purified by recrystallization.

Diagram 1: Synthesis Workflow

Caption: Synthesis of 4-bromo-N-methylbenzenesulfonamide.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.

Table 3: Predicted Spectroscopic Data

| Technique | Data Interpretation |

| ¹H NMR | Aromatic protons are expected to appear as two doublets in the region of 7.5-7.8 ppm. The N-methyl protons would likely appear as a singlet or a doublet (if coupled to the NH proton) around 2.6 ppm. The NH proton signal would be a broad singlet. |

| ¹³C NMR | Aromatic carbons are expected in the 120-140 ppm region. The N-methyl carbon would appear around 30 ppm.[7] |

| IR Spectroscopy | Characteristic peaks for the sulfonamide group (S=O stretching) are expected around 1340-1310 cm⁻¹ (asymmetric) and 1180-1140 cm⁻¹ (symmetric). The N-H stretching vibration should appear in the range of 3390–3323 cm⁻¹.[8] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 250 and an [M+2]⁺ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).[9] Common fragmentation patterns would involve the loss of the methyl group or cleavage of the S-N bond. |

Biological and Pharmacological Significance

Sulfonamides are a well-established class of compounds with a broad range of biological activities. They are known to act as antibacterial agents, diuretics, and carbonic anhydrase inhibitors.[9][10]

The primary sulfonamide moiety is a key pharmacophore for carbonic anhydrase (CA) inhibition.[10] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[10][11] While specific inhibitory data for 4-bromo-N-methylbenzenesulfonamide is not extensively reported, its structural similarity to known CA inhibitors suggests it could be a valuable scaffold for the design of novel and selective inhibitors.[10]

Diagram 2: Potential Signaling Pathway Involvement

Caption: Potential inhibition of Carbonic Anhydrase IX.

Conclusion

Benzenesulfonamide, p-bromo-N-methyl- is a versatile organic compound with a well-defined structure and accessible synthetic route. Its physicochemical properties and the presence of the sulfonamide moiety make it a compound of interest for further investigation, particularly in the field of medicinal chemistry as a potential carbonic anhydrase inhibitor. This technical guide provides a solid foundation for researchers to build upon in their exploration of this and related molecules.

References

- 1. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. scbt.com [scbt.com]

- 4. 4-Bromo-N-methylbenzenesulfonamide | 703-12-8 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4-BROMO-N-METHYL-BENZENESULFONAMIDE | 703-12-8 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. znaturforsch.com [znaturforsch.com]

- 9. asdlib.org [asdlib.org]

- 10. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of p-Bromo-N-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-bromo-N-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and organic synthesis. This document compiles and analyzes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for p-bromo-N-methylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 29.5 | N-CH₃ |

| 127.0 | C-Br |

| 129.2 | Aromatic C-H |

| 132.5 | Aromatic C-H |

| 139.0 | Aromatic C-S |

Source: SpectraBase[1]

Table 2: Predicted ¹H NMR Spectroscopic Data

Due to the limited availability of experimental ¹H NMR data for p-bromo-N-methylbenzenesulfonamide, the following data is predicted based on the analysis of the closely related analog, N-(4-bromophenyl)-4-methylbenzenesulfonamide, and established chemical shift principles.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.6 | Singlet | 3H | N-CH₃ |

| ~ 4.9 | Quartet | 1H | N-H |

| ~ 7.7 | Doublet | 2H | Aromatic H (ortho to SO₂NH) |

| ~ 7.8 | Doublet | 2H | Aromatic H (ortho to Br) |

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

The following are characteristic infrared absorption bands expected for p-bromo-N-methylbenzenesulfonamide based on the analysis of similar arylsulfonamides.[2]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350 - 3250 | N-H Stretch | Sulfonamide (N-H) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Methyl (N-CH₃) |

| 1350 - 1310 | Asymmetric SO₂ Stretch | Sulfonyl (SO₂) |

| 1170 - 1140 | Symmetric SO₂ Stretch | Sulfonyl (SO₂) |

| ~1090 | C-N Stretch | C-N |

| ~1010 | S-N Stretch | Sulfonamide (S-N) |

| 850 - 800 | C-H Bending | p-disubstituted benzene |

| ~750 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Interpretation |

| 249/251 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| 185 | [M - SO₂]⁺ |

| 155/157 | [Br-C₆H₄]⁺ |

| 90 | [C₆H₄SO]⁺ |

| 76 | [C₆H₄]⁺ |

Source: SpectraBase[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of p-bromo-N-methylbenzenesulfonamide (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratios (m/z) of the resulting ions are detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like p-bromo-N-methylbenzenesulfonamide.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of p-Bromo-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of p-bromo-N-methylbenzenesulfonamide (CAS No. 703-12-8). The information is compiled from various scientific sources to support research, development, and application activities involving this compound.

Chemical Identity and Structure

p-Bromo-N-methylbenzenesulfonamide is a halogenated aromatic sulfonamide. Its chemical structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group, where the nitrogen of the sulfonamide is further substituted with a methyl group.

| Identifier | Value |

| IUPAC Name | 4-bromo-N-methylbenzenesulfonamide |

| CAS Number | 703-12-8[1][2] |

| Molecular Formula | C₇H₈BrNO₂S[1] |

| Molecular Weight | 250.11 g/mol [1] or 250.12 g/mol [2] |

| InChI | 1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3[2] |

| InChIKey | ZAHMEHGOFNLRQN-UHFFFAOYSA-N[2] |

| SMILES | CNS(=O)(=O)c1ccc(Br)cc1 |

Tabulated Physical Properties

The following table summarizes the key physical properties of p-bromo-N-methylbenzenesulfonamide.

| Property | Value | Source |

| Physical Form | Solid[2] | Sigma-Aldrich |

| Melting Point | 70-72 °C[2] | Sigma-Aldrich |

| Boiling Point | 330.3 ± 44.0 °C at 760 mmHg[2] | Sigma-Aldrich |

| Density | 1.6 ± 0.1 g/cm³ (for 3-bromo-N-methylbenzenesulfonamide) | Chemigran Pte Ltd |

| Solubility | Insoluble in water; Soluble in organic solvents like ether and dimethylformamide. | ChemBK |

Note: The provided density is for the isomeric compound 3-bromo-N-methylbenzenesulfonamide and should be considered an estimate for the p-substituted analog.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-methyl protons. The aromatic protons would likely appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The N-methyl protons would appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the benzene ring and the methyl group. The chemical shifts of the aromatic carbons would be influenced by the bromo and sulfonamide substituents.

Infrared (IR) Spectroscopy

The IR spectrum of a related compound, 4-bromobenzenesulfonamide, shows characteristic absorptions for N-H stretching, S=O stretching (asymmetric and symmetric), and S-N stretching.[4][5] For p-bromo-N-methylbenzenesulfonamide, one would expect to see:

-

N-H stretching: Absent due to the N-methyl substitution.

-

C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

S=O stretching (asymmetric and symmetric): Strong absorptions typically in the ranges of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.

-

S-N stretching: In the range of 950-850 cm⁻¹.

-

C-Br stretching: Typically in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

A mass spectrum for p-bromo-N-methylbenzenesulfonamide has been recorded using gas chromatography-mass spectrometry (GC-MS).[3] The exact mass is reported as 248.945913 g/mol . The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

Experimental Protocols

Synthesis of p-Bromo-N-methylbenzenesulfonamide

A common method for the synthesis of p-bromo-N-methylbenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine.

Materials:

-

4-bromobenzenesulfonyl chloride

-

Methylamine hydrochloride

-

N,N-diisopropylethylamine (DIPEA) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of methylamine hydrochloride in dichloromethane, N,N-diisopropylethylamine is added sequentially.

-

4-bromobenzenesulfonyl chloride is then added to the reaction mixture.

-

The reaction is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with deionized water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.

Safety and Handling

p-Bromo-N-methylbenzenesulfonamide is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Logical Relationships

The physical properties of p-bromo-N-methylbenzenesulfonamide are dictated by its molecular structure. The presence of the polar sulfonamide group and the halogen atom influences its melting point, boiling point, and solubility. The specific substitution pattern on the benzene ring affects the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

This guide serves as a foundational resource for professionals working with p-bromo-N-methylbenzenesulfonamide. For further, more specific applications, it is recommended to consult peer-reviewed literature and specialized chemical databases.

References

Navigating the Physicochemical Landscape of p-Bromo-N-methylbenzenesulfonamide: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the essential physicochemical properties of p-bromo-N-methylbenzenesulfonamide, with a specific focus on its solubility and stability profiles. Designed for researchers, scientists, and professionals in drug development, this document outlines standardized methodologies for evaluating these critical parameters, thereby facilitating informed decision-making in preclinical and formulation studies. Although specific experimental data for p-bromo-N-methylbenzenesulfonamide is not extensively available in public literature, this guide presents a robust framework for its determination, leveraging established international guidelines.

Introduction to p-Bromo-N-methylbenzenesulfonamide

p-Bromo-N-methylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical development. The structural characteristics of this compound, particularly the presence of a sulfonamide group and a brominated aromatic ring, are expected to influence its solubility and stability, which are pivotal for its absorption, distribution, metabolism, and excretion (ADME) profile and its viability as a drug candidate. A thorough understanding of these properties is therefore a prerequisite for its advancement in the drug development pipeline.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. The determination of solubility in various solvents and across a range of physiological pH is a fundamental step in pre-formulation studies.

Quantitative Solubility Data

Table 1: Solubility of p-Bromo-N-methylbenzenesulfonamide

| Solvent System | Temperature (°C) | pH (for aqueous buffers) | Solubility (mg/mL) | Method of Analysis |

| Purified Water | 25 ± 2 | Neutral | HPLC-UV | |

| 0.1 N HCl | 25 ± 2 | 1.2 | HPLC-UV | |

| Phosphate Buffer | 25 ± 2 | 6.8 | HPLC-UV | |

| Phosphate Buffer | 25 ± 2 | 7.4 | HPLC-UV | |

| Ethanol | 25 ± 2 | - | HPLC-UV | |

| Methanol | 25 ± 2 | - | HPLC-UV | |

| Acetonitrile | 25 ± 2 | - | HPLC-UV | |

| Dimethyl Sulfoxide | 25 ± 2 | - | HPLC-UV | |

| Polyethylene Glycol 400 | 25 ± 2 | - | HPLC-UV | |

| Propylene Glycol | 25 ± 2 | - | HPLC-UV |

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol is based on the well-established shake-flask method, which is considered the gold standard for determining thermodynamic solubility. This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 105.[1][2][3][4][5]

Objective: To determine the saturation solubility of p-bromo-N-methylbenzenesulfonamide in a given solvent at a constant temperature.

Materials:

-

p-Bromo-N-methylbenzenesulfonamide

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Glass vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of p-bromo-N-methylbenzenesulfonamide to a glass vial. The excess solid should be visually apparent.

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials at a controlled temperature to further separate the solid from the supernatant.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated stability-indicating HPLC-UV method to determine the concentration of p-bromo-N-methylbenzenesulfonamide.

-

Data Analysis: Calculate the solubility in mg/mL from the determined concentration and the dilution factor. The experiment should be performed in triplicate.

Workflow for Thermodynamic Solubility Determination.

Stability Profile

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] These studies are essential for determining the re-test period and recommended storage conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods and elucidate the degradation pathways.[6]

Table 2: Forced Degradation of p-Bromo-N-methylbenzenesulfonamide

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants (if known) |

| Acid Hydrolysis | 0.1 N HCl | 2, 4, 8, 24 | 60 | ||

| Base Hydrolysis | 0.1 N NaOH | 2, 4, 8, 24 | 60 | ||

| Neutral Hydrolysis | Purified Water | 24, 48, 72 | 60 | ||

| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 | Room Temp | ||

| Thermal | Solid State | 24, 48, 72 | 105 | ||

| Photostability (Solid) | ICH Q1B conditions | - | - | ||

| Photostability (Solution) | ICH Q1B conditions | - | - |

*ICH Q1B conditions: Overall illumination of ≥ 1.2 million lux hours and an integrated near ultraviolet energy of ≥ 200 watt hours/square meter.[7][8]

Long-Term Stability

Long-term stability studies are designed to evaluate the stability of the drug substance under recommended storage conditions to establish its re-test period.

Table 3: Long-Term Stability of p-Bromo-N-methylbenzenesulfonamide

| Storage Condition | Time (months) | Appearance | Assay (%) | Impurities/Degradation Products (%) |

| 25°C ± 2°C / 60% RH ± 5% RH | 0 | |||

| 3 | ||||

| 6 | ||||

| 9 | ||||

| 12 | ||||

| 18 | ||||

| 24 | ||||

| 40°C ± 2°C / 75% RH ± 5% RH | 0 | |||

| (Accelerated) | 3 | |||

| 6 |

Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[6][7][9]

3.3.1 Forced Degradation Protocol

Objective: To investigate the degradation of p-bromo-N-methylbenzenesulfonamide under various stress conditions.

Materials:

-

p-Bromo-N-methylbenzenesulfonamide

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

Heating oven, photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Hydrolysis:

-

Acid: Dissolve the compound in 0.1 N HCl (e.g., 1 mg/mL) and heat at 60°C.

-

Base: Dissolve the compound in 0.1 N NaOH (e.g., 1 mg/mL) and heat at 60°C.

-

Neutral: Dissolve the compound in purified water (e.g., 1 mg/mL) and heat at 60°C.

-

Withdraw samples at appropriate time points, neutralize if necessary, and analyze by HPLC.

-

-

Oxidation: Dissolve the compound in a solution of 3% H₂O₂ (e.g., 1 mg/mL) and keep at room temperature, protected from light. Withdraw samples at various time points and analyze by HPLC.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) in an oven. Withdraw samples at different time points, dissolve in a suitable solvent, and analyze by HPLC.

-

Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.[7][8][10] A control sample should be stored in the dark under the same temperature conditions. Analyze the samples by HPLC.

3.3.2 Long-Term Stability Protocol

Objective: To evaluate the stability of p-bromo-N-methylbenzenesulfonamide under specified storage conditions over a prolonged period.

Procedure:

-

Sample Packaging: Place the drug substance in a container closure system that simulates the proposed packaging for storage and distribution.

-

Storage: Store the samples in stability chambers under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.

-

Testing Schedule: Withdraw samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis: At each time point, test the samples for appearance, assay of the active ingredient, and levels of degradation products using a validated stability-indicating HPLC method.

Overall Workflow for Stability Testing.

Conclusion

This technical guide provides a standardized framework for the comprehensive evaluation of the solubility and stability of p-bromo-N-methylbenzenesulfonamide. Adherence to these established protocols will ensure the generation of high-quality, reliable data that is essential for the successful development of this compound as a potential therapeutic agent. The provided templates for data presentation will facilitate clear and consistent documentation of experimental results. It is imperative for researchers to conduct these studies to fill the existing data gap and to build a robust physicochemical profile for p-bromo-N-methylbenzenesulfonamide.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 4. laboratuar.com [laboratuar.com]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. jordilabs.com [jordilabs.com]

An In-depth Technical Guide to Benzenesulfonamide, p-bromo-N-methyl- Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-bromo-N-methyl-benzenesulfonamide and its derivatives and analogs. The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory properties. This document details the synthesis, potential mechanisms of action, and biological activities of this class of compounds, with a focus on providing structured data and detailed experimental methodologies. Due to the limited availability of specific quantitative data for p-bromo-N-methyl-benzenesulfonamide, this guide incorporates data from structurally related analogs to provide a comparative context for its potential efficacy. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the benzenesulfonamide framework.

Introduction

Benzenesulfonamides are a class of organic compounds characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂). This structural motif is a cornerstone in medicinal chemistry, renowned for its ability to act as a zinc-binding group, which allows for the potent inhibition of various metalloenzymes. The versatility of the benzenesulfonamide scaffold has led to the development of a multitude of drugs with applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.

The introduction of various substituents on the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of the pharmacological properties of these molecules. The p-bromo-N-methyl substitution pattern is of particular interest as the bromine atom can influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets. The N-methylation provides a modification point to explore structure-activity relationships. This guide will delve into the synthesis, known and potential biological activities, and experimental evaluation of p-bromo-N-methyl-benzenesulfonamide and its analogs.

Synthesis of p-bromo-N-methyl-benzenesulfonamide and Analogs

The synthesis of p-bromo-N-methyl-benzenesulfonamide is typically achieved through a two-step process starting from bromobenzene. The general synthetic workflow is outlined below.

Experimental Protocol: Synthesis of p-bromo-N-methyl-benzenesulfonamide

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

-

In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, place chlorosulfonic acid (2.5 molar equivalents).

-

Cool the flask in a water bath to approximately 12–15°C.

-

Gradually add bromobenzene (1.0 molar equivalent) to the stirred chlorosulfonic acid over a period of 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved and should be trapped.

-

After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.

-

Carefully and slowly pour the cooled, syrupy liquid into crushed ice with stirring in a well-ventilated fume hood.

-

Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it with cold water. The crude product can be used in the next step without further purification.

Step 2: Synthesis of N-methyl-4-bromobenzenesulfonamide

-

To a stirred solution of methylamine hydrochloride (2.0 molar equivalents) in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA) (3.0 molar equivalents) and 4-bromobenzenesulfonyl chloride (1.0 molar equivalent).

-

Continuously stir the reaction mixture for 16 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with deionized water and extract the product with dichloromethane.

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to afford the target product, N-methyl-4-bromobenzenesulfonamide.[1]

Biological Activities and Quantitative Data

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities. While specific data for p-bromo-N-methyl-benzenesulfonamide is scarce in publicly available literature, the activities of structurally similar analogs provide valuable insights into its potential therapeutic applications.

Enzyme Inhibition

A primary mechanism of action for many benzenesulfonamides is the inhibition of metalloenzymes, most notably carbonic anhydrases (CAs). CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.

Table 1: Carbonic Anhydrase Inhibitory Activity of Selected Benzenesulfonamide Analogs

| Compound/Analog | Target Isoform | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |

| 4-bromobenzenesulfonamide | hCA I | 3822 | Acetazolamide | 250 |

| 4-bromobenzenesulfonamide | hCA II | 148.2 | Acetazolamide | 12 |

| 4-(3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)benzenesulfonamide | hCA IX | 134.8 | Acetazolamide | 25 |

| 4-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)benzenesulfonamide | hCA IX | 38.8 | Acetazolamide | 25 |

Note: The data presented is for structurally related compounds and should be considered indicative of the potential of p-bromo-N-methyl-benzenesulfonamide and its derivatives.

Anticancer Activity

Several benzenesulfonamide derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms often involve the inhibition of kinases involved in cell signaling pathways or the disruption of microtubule dynamics.

Table 2: Anticancer Activity (IC₅₀) of Selected Benzenesulfonamide Analogs

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | - | - | - | - |

| 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106) | U87 (Glioblastoma) | 58.6 | Cisplatin | 53 |

| N-(4-(6-(4-chlorophenyl)−2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)benzenesulfonamide | TPC-1 (Thyroid Cancer) | - | - | - |

| N-(4-(6-(4-chlorophenyl)−2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)benzenesulfonamide | A375 (Melanoma) | - | - | - |

Note: IC₅₀ values for some compounds were not explicitly provided in the search results but their synthesis and anticancer evaluation were mentioned.[2]

Antimicrobial Activity

The sulfonamide moiety is famously associated with the first generation of antibiotics ("sulfa drugs"). These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in folic acid synthesis in bacteria.

Table 3: Antimicrobial Activity (MIC) of Selected Benzenesulfonamide Analogs

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 5-bromo-N-propylthiophene-2-sulfonamide | Klebsiella pneumoniae ST147 (NDM-producing) | 0.39 | - | - |

| 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides | NDM-1-positive bacteria | - | - | - |

Note: The data presented is for structurally related sulfonamide compounds and highlights the potential for antimicrobial activity.[3]

Experimental Protocols for Biological Evaluation

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol describes a method to determine the inhibitory potency (Kᵢ) of a compound against carbonic anhydrase isoforms.

Materials:

-

Purified human carbonic anhydrase (hCA) isoforms

-

Test compound (p-bromo-N-methyl-benzenesulfonamide or analog)

-

Tris-HCl buffer

-

CO₂-saturated water

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the purified hCA isoform in Tris-HCl buffer.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a suitable vessel, mix the enzyme solution with various concentrations of the inhibitor solution.

-

Incubate for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the pH indicator.

-

Load the other syringe with CO₂-saturated water.

-

Rapidly mix the contents of the two syringes to initiate the CO₂ hydration reaction.

-

Monitor the change in absorbance of the pH indicator over time at its λmax.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation.

-

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test compound (p-bromo-N-methyl-benzenesulfonamide or analog)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to 5 x 10⁵ CFU/mL

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Growth control (broth with inoculum)

Procedure:

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to achieve a range of concentrations.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include wells for a positive control, a negative control, and a growth control.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Potential Signaling Pathways

While the specific signaling pathways modulated by p-bromo-N-methyl-benzenesulfonamide are not well-documented, benzenesulfonamide derivatives have been shown to impact key cellular signaling cascades, particularly in the context of cancer. The PI3K/Akt and MAPK pathways are frequently implicated in cell proliferation, survival, and apoptosis, and are common targets for anticancer drug development.

It is plausible that p-bromo-N-methyl-benzenesulfonamide and its analogs could exert their anticancer effects by inhibiting key kinases within these pathways, leading to the modulation of gene expression and ultimately affecting cellular responses such as proliferation, survival, and apoptosis. Further investigation is required to elucidate the precise molecular targets and mechanisms of action for this specific compound.

Conclusion

p-bromo-N-methyl-benzenesulfonamide and its derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. Their structural similarity to known enzyme inhibitors and bioactive molecules suggests that they may be potent modulators of various biological processes. This guide has provided a foundational overview of their synthesis, potential biological activities, and the experimental protocols necessary for their evaluation. While specific quantitative data for the title compound remains limited, the compiled information on related analogs offers a valuable starting point for future research and development in this area. Further investigation into the specific molecular targets and mechanisms of action of p-bromo-N-methyl-benzenesulfonamide is warranted to fully realize its therapeutic potential.

References

- 1. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Activity Assay [protocols.io]

- 3. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of p-Bromo-N-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Bromo-N-methylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group, a known pharmacophore that imparts a range of biological activities.[1] While direct experimental evidence for the biological activity of p-bromo-N-methylbenzenesulfonamide is not extensively documented in publicly available literature, the broader class of benzenesulfonamide derivatives has been the subject of significant research, demonstrating a wide spectrum of pharmacological potential. This technical guide consolidates the known information on benzenesulfonamide derivatives to infer the potential biological activities of p-bromo-N-methylbenzenesulfonamide and provides a framework for its future investigation. This document outlines common experimental protocols, summarizes quantitative data from related compounds, and visualizes potential mechanisms of action and experimental workflows.

Introduction

p-Bromo-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C₇H₈BrNO₂S.[1] Structurally, it consists of a benzene ring substituted with a bromine atom at the para position and an N-methylated sulfonamide group. The sulfonamide moiety is a key structural feature in a variety of commercially available drugs, suggesting that p-bromo-N-methylbenzenesulfonamide could serve as a valuable scaffold in drug discovery.[1] The presence of the bromine atom can enhance lipophilicity, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.[1]

This guide explores the potential biological activities of p-bromo-N-methylbenzenesulfonamide by examining the established activities of structurally similar benzenesulfonamide derivatives. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral effects.

Synthesis of p-Bromo-N-methylbenzenesulfonamide

The synthesis of p-bromo-N-methylbenzenesulfonamide is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with methylamine. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of p-Bromo-N-methylbenzenesulfonamide

This protocol is based on established synthetic methods for similar compounds.

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Methylamine hydrochloride

-

N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of methylamine hydrochloride in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA) and 4-bromobenzenesulfonyl chloride.

-

The reaction mixture is stirred continuously at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with deionized water and extracted with dichloromethane.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, p-bromo-N-methylbenzenesulfonamide.

Potential Biological Activities of Benzenesulfonamide Derivatives

While specific data for p-bromo-N-methylbenzenesulfonamide is limited, the benzenesulfonamide scaffold is associated with a range of biological activities. The following sections detail these activities, which represent potential avenues of investigation for the title compound.

Anticancer Activity

One of the most explored therapeutic areas for sulfonamides is oncology. A key mechanism of their anticancer action is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[2][3]

A series of pyrazole-based benzenesulfonamide derivatives were synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms hCA II, hCA IX, and hCA XII.[2] Several of these derivatives showed potent inhibitory activity, with some compounds exhibiting submicromolar IC₅₀ values.[2] For instance, compound 4k inhibited hCA II with an IC₅₀ of 0.24 µM, while 4j inhibited hCA IX with an IC₅₀ of 0.15 µM, and 4g inhibited hCA XII with an IC₅₀ of 0.12 µM.[2]

Another study described new aryl thiazolone–benzenesulfonamides with significant anti-proliferative activity against triple-negative breast cancer (MDA-MB-231) and another breast cancer cell line (MCF-7).[3] Compounds 4b–c, 4e, 4g–h from this series showed IC₅₀ values ranging from 1.52 to 6.31 µM.[3]

Antimicrobial Activity

Benzenesulfonamide derivatives have been investigated for their antibacterial and antifungal properties.[3][4] A study on new benzenesulfonamide derivatives bearing carboxamide functionality reported significant antimicrobial activity.[4] For example, compound 4d was most potent against E. coli with a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL, while 4h was most active against S. aureus (MIC 6.63 mg/mL).[4]

In a different study, new benzenesulfonamides were evaluated for their antibacterial and anti-biofilm activities.[3] Analogues 4e, 4g, and 4h exhibited significant inhibition against S. aureus at a concentration of 50 μg/mL.[3]

Anti-Inflammatory Activity

Certain benzenesulfonamide derivatives have demonstrated anti-inflammatory properties. In one study, compounds 4a and 4c inhibited carrageenan-induced rat-paw edema by 94.69% and 89.66%, respectively, after 1 hour.[4]

Antiviral Activity

The benzenesulfonamide scaffold has also been explored for the development of antiviral agents. One study focused on the design and synthesis of benzenesulfonamide derivatives as potent inhibitors of influenza hemagglutinin.[5] The lead compound, 28 , and its 2-chloro analogue, 40 , effectively prevented the cytopathic effects of the influenza A/Weiss/43 strain (H1N1) with EC₅₀ values of 210 nM and 86 nM, respectively.[5] The mechanism of action involves inhibiting virus fusion with the host endosome membrane by binding to hemagglutinin.[5]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various benzenesulfonamide derivatives, providing a reference for potential efficacy targets for p-bromo-N-methylbenzenesulfonamide.

Table 1: Carbonic Anhydrase Inhibition by Pyrazole-Based Benzenesulfonamide Derivatives [2]

| Compound | hCA II IC₅₀ (µM) | hCA IX IC₅₀ (µM) | hCA XII IC₅₀ (µM) |

| 4k | 0.24 ± 0.18 | - | - |

| 4j | - | 0.15 ± 0.07 | - |

| 4g | - | - | 0.12 ± 0.07 |

| 4e | 0.75 ± 0.13 | - | - |

Table 2: Anti-proliferative Activity of Aryl Thiazolone–Benzenesulfonamides [3]

| Compound | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 4e | 3.58 | 4.58 |

| 4g | 5.54 | 2.55 |

Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives [4]

| Compound | Organism | MIC (mg/mL) |

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4a | S. typhi | 6.45 |

| 4f | B. subtilis | 6.63 |

| 4e | C. albicans | 6.63 |

| 4h | C. albicans | 6.63 |

| 4e | A. niger | 6.28 |

Table 4: Anti-Influenza Activity of Benzenesulfonamide Derivatives [5]

| Compound | Virus Strain | EC₅₀ (nM) |

| 28 | Influenza A/Weiss/43 (H1N1) | 210 |

| 40 | Influenza A/Weiss/43 (H1N1) | 86 |

Visualizations

The following diagrams illustrate a potential mechanism of action and a general experimental workflow for the biological evaluation of p-bromo-N-methylbenzenesulfonamide.

Caption: Hypothesized anticancer mechanism via carbonic anhydrase IX inhibition.

Caption: General workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

While direct experimental data on the biological activity of p-bromo-N-methylbenzenesulfonamide is currently lacking, the extensive research on the broader class of benzenesulfonamide derivatives provides a strong foundation for future investigations. The established anticancer, antimicrobial, anti-inflammatory, and antiviral activities of these related compounds suggest that p-bromo-N-methylbenzenesulfonamide is a promising candidate for biological screening.

Future research should focus on the synthesis and subsequent evaluation of p-bromo-N-methylbenzenesulfonamide in a battery of in vitro and in vivo assays to elucidate its specific biological profile. The experimental protocols and quantitative data presented in this guide offer a valuable starting point for such endeavors. The exploration of its potential as a carbonic anhydrase inhibitor, given the prevalence of this mechanism among sulfonamides, is a particularly promising avenue for anticancer drug discovery. Further studies are warranted to unlock the full therapeutic potential of this compound.

References

- 1. CAS 703-12-8: 4-Bromo-N-methylbenzenesulfonamide [cymitquimica.com]

- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]